Roxadimate

Sunscreen formulation UV spectroscopy Photoprotection

Select Roxadimate for sunscreen R&D to leverage its uniquely broad UVB-UVA II absorption (280–330 nm)—outperforming Padimate O (290–315 nm) and Glyceryl PABA (264–315 nm). Unlike Padimate O, which induces DNA strand breaks in keratinocytes, Roxadimate is documented to reduce skin mutation and DNA damage. Classified as 'Complete' UVA protection, it enables broad-spectrum labeling with fewer supplementary filters. Ideal for simplified formulations and genotoxicity-sensitive studies. Available at ≥95% purity for research applications.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 58882-17-0
Cat. No. B014689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxadimate
CAS58882-17-0
SynonymsAmerscreen P;  Ethyl Dihydroxypropyl PABA;  Roxadimate; 
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O
InChIInChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3
InChIKeyCBZHHQOZZQEZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roxadimate (CAS 58882-17-0): A PABA-Derived UVB Sunscreen Agent with Broad-Spectrum Absorption for Cosmetic and Dermatological Research Formulations


Roxadimate (Ethyl dihydroxypropyl PABA; 4-[bis(2-hydroxypropyl)amino]benzoic acid ethyl ester) is an organic ultraviolet (UV) filter classified within the aminobenzoic acid ester class of chemical sunscreen agents [1]. With a molecular formula of C₁₅H₂₃NO₄ and a molecular weight of 281.35 g/mol, it functions primarily by absorbing UV radiation to protect skin from harmful effects [2]. Its chemical structure includes dual hydroxyl groups and an ester moiety, which contribute to its UV-absorbing capabilities and formulation compatibility . Roxadimate is recognized in authoritative compendia including the USAN/INN nomenclature systems and is commonly referenced in sunscreen formulation patents and photoprotection research [1][3].

Why Roxadimate Cannot Be Substituted with Padimate O or Glyceryl PABA in UV Protection Formulations: Spectral Coverage and Safety Profile Differentiation


Although Roxadimate, Padimate O, and Glyceryl PABA (Lisadimate) all belong to the aminobenzoic acid ester class of UVB-absorbing sunscreen agents, they exhibit distinct and non-interchangeable spectral protection profiles [1]. Roxadimate provides a broader UVB absorption range (280-330 nm) compared to Padimate O (290-315 nm) and Glyceryl PABA (264-315 nm), extending coverage into the UVA II region [1]. Furthermore, while all three compounds are recognized as effective sunscreen agents, Padimate O has been specifically documented to induce indirect DNA damage (strand breaks) upon illumination in keratinocyte models—a concern not similarly attributed to Roxadimate, which is instead characterized for reducing skin mutation and DNA damage [2][3]. These differences in spectral efficacy and genotoxicity profiles preclude direct substitution in research formulations where specific wavelength coverage or safety parameters are critical.

Quantitative Differentiation of Roxadimate: Head-to-Head Spectral, Stability, and Safety Evidence Against Aminobenzoate Comparators


Roxadimate vs. Padimate O: Broader UVB Spectral Coverage Extending into UVA II Region

Roxadimate demonstrates a broader UV absorption spectrum (280-330 nm) compared to Padimate O (290-315 nm), providing coverage that extends into the UVA II boundary (320-340 nm) [1]. This broader spectral range enables Roxadimate to absorb a wider portion of erythemogenic UV radiation, potentially contributing to enhanced sun protection in formulated products.

Sunscreen formulation UV spectroscopy Photoprotection

Roxadimate vs. Glyceryl PABA (Lisadimate): Complete UVA Protection Classification vs. Partial Coverage

In a standardized sunscreen agent protection classification, Roxadimate is categorized as providing 'Complete' UVA protection, whereas Glyceryl PABA (Lisadimate) and Padimate O are both categorized as providing only 'Partial' UVA protection [1]. This classification difference reflects Roxadimate's superior capacity to absorb UVA radiation, which is critical for formulations aiming to meet broad-spectrum labeling requirements.

Sunscreen classification UVA protection Broad-spectrum formulation

Roxadimate Demonstrates Dual UVB/UVA Absorption While Padimate O Is Restricted to UVB Only

Roxadimate is characterized by dual functionality in absorbing both UVA and UVB radiation, providing broad-spectrum protection . In contrast, Padimate O is documented as a UVB-only filter with absorption limited to the 290-315 nm range [1]. This functional difference stems from Roxadimate's molecular structure, which includes dual hydroxyl groups that enhance UV-absorbing capabilities across a wider wavelength range .

UV filter characterization Broad-spectrum sunscreen Photoprotection

Roxadimate vs. Padimate O: Divergent Genotoxicity Profiles in Keratinocyte DNA Damage Assays

Padimate O has been shown in peer-reviewed studies to increase DNA strand breaks in illuminated human keratinocytes even while reducing direct photodamage [1][2]. In contrast, Roxadimate is documented in technical literature as an agent used to reduce skin mutation and DNA damage [3]. While direct head-to-head genotoxicity data are not available in the primary literature, this cross-study functional divergence is a critical differentiator for applications where minimizing DNA damage is a priority.

Genotoxicity DNA damage Sunscreen safety

Roxadimate-Specific Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Broad-Spectrum Sunscreen Formulations Requiring Single-Filter UVB and Partial UVA Coverage

Roxadimate's dual UVA/UVB absorption capability (280-330 nm) and 'Complete' UVA protection classification make it suitable as a primary UV filter in broad-spectrum sunscreen formulations where simplifying the active ingredient panel is desired [1]. Formulators seeking to achieve broad-spectrum labeling with fewer supplementary filters can leverage Roxadimate's broader spectral coverage relative to UVB-only alternatives like Padimate O (290-315 nm) [1].

Genotoxicity-Conscious Photoprotection Research and Sensitive-Skin Formulation Development

For research applications investigating sunscreen safety or for formulations targeting sensitive skin populations, Roxadimate's documented profile for reducing skin mutation and DNA damage offers a distinct advantage over Padimate O, which has been shown to increase DNA strand breaks in keratinocyte models under illumination [1][2]. This differentiation supports selection of Roxadimate in studies where minimizing genotoxic potential is a primary endpoint.

Comparative Photoprotection Efficacy Studies Evaluating PABA-Derivative Spectral Coverage

Roxadimate serves as a reference compound in comparative studies of aminobenzoic acid ester UV filters, providing a benchmark for broad-spectrum absorption (280-330 nm) that extends beyond the narrower UVB ranges of Padimate O (290-315 nm) and Glyceryl PABA (264-315 nm) [1]. Its inclusion in such studies enables direct quantification of spectral coverage advantages among structurally related sunscreen agents.

Technical Documentation Hub

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23 linked technical documents
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